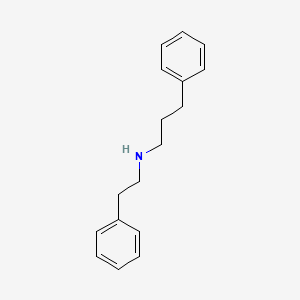

Phenethyl-(3-phenyl-propyl)-amine

Description

Phenethyl-(3-phenyl-propyl)-amine, also known as (2-phenylethyl)(3-phenylpropyl)amine (IUPAC name: 3-Phenyl-N-(2-phenylethyl)-1-propanamine), is a secondary amine with the molecular formula C₁₇H₂₁N and a molecular weight of 239.36 g/mol . Its structure consists of a phenethyl group (C₆H₅CH₂CH₂–) attached to the nitrogen atom alongside a 3-phenylpropyl chain (C₆H₅CH₂CH₂CH₂–), creating a hydrophobic, aromatic-rich scaffold. This compound has been studied in the context of ligand-receptor interactions, particularly as a structural analog in dopamine and serotonin receptor research .

Properties

Molecular Formula |

C17H21N |

|---|---|

Molecular Weight |

239.35 g/mol |

IUPAC Name |

3-phenyl-N-(2-phenylethyl)propan-1-amine |

InChI |

InChI=1S/C17H21N/c1-3-8-16(9-4-1)12-7-14-18-15-13-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2 |

InChI Key |

MCXHGJLRTJKZGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis-(3-phenyl-propyl)-amine

- Molecular formula : C₁₈H₂₃N

- Molecular weight : 253.4 g/mol

- Key differences : Replaces the phenethyl group with a second 3-phenylpropyl chain.

- Properties : Exhibits higher lipophilicity (XLogP3: 4.4) compared to Phenethyl-(3-phenyl-propyl)-amine due to the additional phenylpropyl group. It is a secondary amine formed under high-temperature hydrogenation conditions .

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-propyl)-piperazine (GBR 12935)

- Molecular formula : C₂₈H₃₃N₃O

- Key differences : Incorporates a piperazine ring and a diphenylmethoxyethyl substituent.

- Pharmacology : A selective dopamine uptake inhibitor with distinct behavioral effects (e.g., locomotor stimulation, cocaine-like discriminative stimulus effects) compared to this compound. Its piperazine moiety enhances dopamine transporter affinity .

(2,2-Diphenyl-[1,3]oxathiolan-5-ylmethyl)-(3-phenyl-propyl)-amine

- Molecular formula: C₂₅H₂₅NOS

- Key differences : Features a fused oxathiolane ring system.

- Pharmacology : A potent and selective 5-HT₁A receptor agonist (EC₅₀ < 10 nM), demonstrating how heterocyclic modifications enhance serotonin receptor specificity compared to this compound .

Pharmacological and Functional Comparisons

Key Observations:

Substituent Effects : The addition of heterocycles (e.g., oxathiolane in ) or piperazine (e.g., GBR 12935 ) significantly alters receptor selectivity.

Chain Length and Aromaticity : Longer alkyl chains with aromatic groups (e.g., 3-phenylpropyl) enhance lipophilicity and membrane permeability but may reduce specificity without additional functional groups .

Steric Hindrance : Bis-(3-phenyl-propyl)-amine’s bulkier structure likely reduces CNS penetration compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.